CK2 Inhibitory Potency: Ttp 22 Matches Leading Tool Compounds in Primary Biochemical Assays
Ttp 22 exhibits a potent inhibitory effect on human protein kinase CK2 with an IC50 value of 0.1 µM (100 nM) and a Ki value of 40 nM in an ATP-competitive biochemical assay [1]. This potency is comparable to other well-known CK2 tool compounds. For instance, DMAT, a widely used ATP-competitive CK2 inhibitor, demonstrates a similar potency profile with an IC50 of ~0.14 μM and a Ki of ~40 nM . This parity in primary target engagement establishes Ttp 22 as a viable alternative within the same potency class for routine CK2 inhibition studies.
| Evidence Dimension | Inhibitory Potency (IC50) and Binding Affinity (Ki) |
|---|---|
| Target Compound Data | IC50 = 100 nM, Ki = 40 nM |
| Comparator Or Baseline | DMAT: IC50 = 140 nM, Ki = 40 nM |
| Quantified Difference | Comparable; IC50 values within 1.4-fold difference. |
| Conditions | In vitro biochemical assay using human protein kinase CK2. |
Why This Matters
This data positions Ttp 22 as a direct potency comparator to DMAT, allowing users to consider factors beyond primary target affinity, such as selectivity profile or chemical tractability, in their selection process.
- [1] Golub AG, et al. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. Eur J Med Chem. 2011 Mar;46(3):870-6. View Source
